molecular formula C11H22N2O3 B2514591 t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate CAS No. 143540-02-7

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate

Cat. No.: B2514591
CAS No.: 143540-02-7
M. Wt: 230.308
InChI Key: WZWFTKHPPATADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 It is a piperidine derivative that features a tert-butyl group, an aminooxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminooxy compoundsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group yields nitroso derivatives, while reduction of the carboxylate ester produces alcohols .

Mechanism of Action

The mechanism of action of t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and has implications for drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in the development of enzyme inhibitors and other bioactive molecules .

Biological Activity

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is characterized by its piperidine core substituted with an aminooxy group and a t-butyl ester. The synthesis typically involves multi-step organic reactions, including amination and esterification processes. A common synthetic route includes the use of tert-butyl carbamate as a protecting group for the nitrogen during the reaction sequence, which simplifies purification and enhances yield .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activity. For instance, compounds synthesized from this scaffold have shown effectiveness against various protozoan infections, suggesting a potential application in treating parasitic diseases .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease mechanisms. Notably, it has been tested against targets involved in metabolic pathways related to cancer progression and neurodegenerative diseases. The inhibition profiles suggest that modifications to the piperidine structure can enhance selectivity and potency against these enzymes .

Case Studies

Study 1: Antiprotozoal Activity

In a study evaluating antiprotozoal activity, several derivatives of this compound were synthesized and screened. The results demonstrated that certain modifications led to increased efficacy against protozoan species such as Leishmania and Trypanosoma, with some compounds showing IC50 values in the low micromolar range .

Study 2: Neuroprotective Effects

Another significant investigation focused on the neuroprotective effects of this compound in cellular models of neurodegeneration. The findings indicated that this compound could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer’s disease .

Research Findings Summary

Property Observation
Antimicrobial Activity Effective against protozoan infections
Enzyme Inhibition Potential inhibition of cancer-related metabolic enzymes
Neuroprotective Effects Reduces oxidative stress in neuronal models

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that this compound may cause skin irritation at higher concentrations . Further investigations into its pharmacokinetics and long-term safety profiles are necessary to establish its viability as a therapeutic agent.

Properties

IUPAC Name

tert-butyl 4-(aminooxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-15-12/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWFTKHPPATADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from t-butyl 4-((1,3-dioxoisoindolin-2-yloxy)methyl)-piperidine-1-carboxylate and hydrazine monohydrate in 85% yield using the same procedure as described in the synthesis of intermediate B.
Name
t-butyl 4-((1,3-dioxoisoindolin-2-yloxy)methyl)-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.